Product packaging for [1,1'-Binaphthalen]-4-ol(Cat. No.:CAS No. 94688-51-4)

[1,1'-Binaphthalen]-4-ol

Cat. No.: B3059151
CAS No.: 94688-51-4
M. Wt: 270.3 g/mol
InChI Key: PTHPXWIFRLOESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[1,1'-Binaphthalen]-4-ol is a chiral binaphthyl derivative of significant interest in modern organic chemistry due to its axial chirality and rigid, three-dimensional structure . Compounds of this class are cornerstone building blocks for asymmetric synthesis, serving as privileged scaffolds for constructing chiral ligands and organocatalysts . Researchers value this molecule for its ability to create a well-defined chiral microenvironment when coordinated to metal centers or when used as a hydrogen-bond donor, which is crucial for inducing high enantioselectivity in catalytic transformations such as hydrogenations, cross-couplings, and carbon-carbon bond-forming reactions . The 1,1'-binaphthalene structure provides a stable atropisomeric framework where the steric and electronic properties can be finely tuned by modifying functional groups at various positions, such as the 2, 3, 4, or 8 positions, to optimize catalytic performance for specific substrates . This tunability makes derivatives like this compound invaluable tools for method development in pharmaceutical and agrochemical research, where achieving high enantiomeric purity is paramount . Beyond catalysis, its structural motif also finds potential applications in materials science, including the construction of chiral supramolecular structures and aggregates, as evidenced by studies on related binaphthyl systems exhibiting phenomena like aggregation-induced emission (AIE) and aggregation-induced polarization (AIP) . This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O B3059151 [1,1'-Binaphthalen]-4-ol CAS No. 94688-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-naphthalen-1-ylnaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c21-20-13-12-18(17-9-3-4-10-19(17)20)16-11-5-7-14-6-1-2-8-15(14)16/h1-13,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHPXWIFRLOESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612449
Record name [1,1'-Binaphthalen]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94688-51-4
Record name [1,1'-Binaphthalen]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Binaphthalen 4 Ol and Its Precursors

Strategies for Carbon-Carbon Bond Formation in Binaphthyl Scaffolds

The creation of the 1,1'-linkage in binaphthyls is the pivotal step in their synthesis. Several powerful methods have been developed to achieve this, ranging from classical oxidative couplings to modern palladium-catalyzed cross-coupling reactions.

Oxidative Coupling Approaches (e.g., α-naphthol derivatives)

Oxidative coupling of naphthol derivatives represents one of the most traditional and direct methods for the synthesis of binaphthyls. This approach typically involves the use of a metal-based oxidant to facilitate the coupling of two naphthol molecules. For instance, the oxidative coupling of 2-naphthols suspended in aqueous Fe³⁺ solutions can produce 1,1'-bi-2-naphthols in high yields (91-95%). units.it This method has been shown to be effective for large-scale synthesis as well. units.it The reaction is believed to occur at the surface of the crystalline 2-naphthols through a solid-liquid process. units.it

Transition metals like copper and vanadium have also been extensively used to catalyze the asymmetric oxidative coupling of 2-naphthols, leading to enantioenriched 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. nih.govacs.org For example, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols using a chiral bisquinolyldiamine ligand can yield BINOLs in up to 99% yield with moderate enantioselectivity. nih.gov Similarly, copper complexes with chiral ligands, such as those derived from proline, have been employed for the enantioselective aerobic oxidative coupling of naphthols. acs.org The presence of an ester group at the 3-position of the naphthol substrate was found to be crucial for achieving good asymmetric induction in these copper-catalyzed reactions. acs.org

Furthermore, oxidative cross-coupling between two different naphthyl derivatives can be achieved with high chemoselectivity, offering a route to non-symmetrical binaphthyls. cas.cz A Cu(II)-mediated cross-coupling of 2-aminonaphthalene and 2-naphthol (B1666908), for instance, produces 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN). cas.cz

Table 1: Examples of Oxidative Coupling Reactions for Binaphthyl Synthesis
Reactant(s)Catalyst/ReagentProductYieldEnantiomeric Excess (ee)Reference
2-NaphtholAqueous Fe³⁺1,1'-Bi-2-naphthol91-95%Racemic units.it
6-Bromo-2-naphtholAqueous Fe³⁺6,6'-Dibromo-1,1'-bi-2-naphthol91%Racemic units.it
2-NaphtholFe(ClO₄)₂ / Chiral Bisquinolyldiamine Ligand1,1'-Bi-2-naphthol (BINOL)up to 99%up to 81:19 er nih.gov
2-Naphthol DerivativesCuCl / Chiral Proline-derived DiamineBinaphthol DerivativesGoodup to 78% ee acs.org
2-Aminonaphthalene and 2-NaphtholCu(II)2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN)-46% ee (with chiral amine) cas.cz

Organometallic Cross-Coupling Reactions (e.g., Stille Reaction, Suzuki-Miyaura-like couplings)

Organometallic cross-coupling reactions have become indispensable tools for the synthesis of biaryls, including binaphthyls, due to their high efficiency and functional group tolerance. rsc.org

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide or triflate catalyzed by a palladium complex, is a widely used method. rsc.orgoup.com This reaction is instrumental in forming the C-C bond between two naphthalene (B1677914) units. For example, the synthesis of aromatic polyketones containing 1,1'-binaphthyl-2,2'-dioxy units has been achieved through Suzuki-Miyaura coupling polymerization. oup.com The development of specialized phosphine (B1218219) ligands has further enhanced the efficiency and scope of Suzuki-Miyaura couplings for constructing binaphthyl frameworks. rsc.org Enantioselective versions of the Suzuki-Miyaura coupling have also been developed to produce axially chiral biphenols and binaphthols with high enantiomeric excess. acs.org

The Stille reaction offers another powerful route to binaphthyls by coupling an organotin compound with an organic halide or triflate, also catalyzed by palladium. numberanalytics.comwikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The Stille reaction has been used in the synthesis of 1,1'-binaphthalene (B165201) derivatives, although in some cases, it has been found to be less efficient than other methods like the SRN1 reaction for specific substrates. arkat-usa.org

Electron Transfer (SRN1) Mechanisms in Binaphthyl Synthesis

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism provides a distinct pathway for the synthesis of binaphthyl derivatives, particularly for ortho-substituted systems. arkat-usa.org This electron transfer process involves radical and radical anion intermediates. conicet.gov.arconicet.gov.ar The reaction of an aryl halide, such as 1-iodo-2-methoxynaphthalene, with a naphthoxide anion under photostimulation can lead to the formation of the corresponding binaphthyl. arkat-usa.org For the synthesis of 2'-methoxy-1,1'-binaphthalenyl-2-ol, the SRN1 reaction in liquid ammonia (B1221849) or DMSO gave a better yield (52%) compared to the Stille reaction (11-15%). arkat-usa.org The efficiency of the SRN1 reaction can be influenced by steric factors in the radical-nucleophile coupling step. arkat-usa.org This method has also been successfully applied to the synthesis of bis(trimethylstannyl)aryl compounds, which are useful intermediates. conicet.gov.ar

Regioselective Functionalization of Naphthalene Units Preceding Coupling

Controlling the regioselectivity of functionalization on the naphthalene core before the coupling reaction is crucial for the synthesis of specifically substituted binaphthyls. researchgate.netnih.gov Traditional electrophilic aromatic substitution reactions on naphthalenes can be difficult to control. researchgate.net Therefore, directed C-H activation strategies have emerged as powerful tools for introducing functional groups at specific positions. nih.govanr.fr

By using a directing group, it is possible to selectively functionalize the naphthalene ring at various positions. nih.gov For example, palladium-catalyzed reactions can be used for the regioselective oxygenation or halogenation of naphthaldehydes at either the 2- or 8-position. anr.fr The choice of catalyst and reaction conditions plays a critical role in determining the site of functionalization. For instance, a rhodium catalyst has been shown to selectively functionalize naphthalene at the β-position. researchgate.net These regioselective functionalization methods provide access to a wide range of substituted naphthalene precursors that can then be used in coupling reactions to synthesize complex binaphthyl derivatives. researchgate.netanr.fr

Derivatization from Related Binaphthyl Alcohols and Diols

Once the binaphthyl scaffold is constructed, further derivatization of existing hydroxyl groups on related binaphthyl alcohols and diols can lead to a diverse array of compounds, including [1,1'-Binaphthalen]-4-ol. A common strategy involves the demethylation of methoxy-substituted binaphthyls. For example, 4,4'-dimethoxy-1,1'-binaphthalene can be demethylated using boron tribromide (BBr₃) to yield [1,1'-binaphthalene]-4,4'-diol.

Another approach is the derivatization of the hydroxyl groups to introduce other functionalities. For instance, 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) can be reacted with various alkylating agents to produce differently alkylated phosphoric esters. tandfonline.com The hydroxyl groups can also be converted to triflates, which are excellent leaving groups for subsequent cross-coupling reactions. beilstein-journals.org For example, this compound can be converted to its corresponding triflate, which can then participate in further synthetic transformations. beilstein-journals.org The selective derivatization of one hydroxyl group in a diol is also possible, allowing for the synthesis of non-symmetrical binaphthyl derivatives. cas.cz

Table 2: Derivatization Reactions of Binaphthyl Alcohols and Diols
Starting MaterialReagent(s)ProductReference
4,4'-Dimethoxy-1,1'-binaphthaleneBoron tribromide (BBr₃)[1,1'-Binaphthalene]-4,4'-diol
4-Methoxy-1,1'-binaphthaleneBBr₃4'-Methoxy-[1,1'-binaphthalen]-4-ol beilstein-journals.org
[1,1'-Binaphthalene]-4,4'-diolTriflic anhydride (B1165640)[1,1'-Binaphthalen]-4,4'-diyl ditrifluoromethanesulfonate beilstein-journals.org
2,2'-Dihydroxy-1,1'-binaphthyl (BINOL)Alkyl halides / POCl₃Alkylated binaphthyl phosphoric esters tandfonline.com

Derivatives and Analogues of 1,1 Binaphthalen 4 Ol: Synthesis and Structural Diversification

Synthesis of Substituted [1,1'-Binaphthalen]-4-ol Derivatives

The chemical reactivity of this compound is primarily centered around its hydroxyl group and the aromatic naphthalene (B1677914) rings. These sites offer opportunities for a range of chemical transformations, enabling the introduction of various functional groups and the modulation of the molecule's steric and electronic properties.

Hydroxyl Group Modifications (e.g., etherification, esterification)

The hydroxyl group at the 4-position of the binaphthyl scaffold is a prime site for modification, allowing for the synthesis of a wide variety of ether and ester derivatives. These modifications can significantly alter the solubility, coordination properties, and biological activity of the parent molecule.

Etherification: The conversion of the hydroxyl group to an ether is a common strategy to protect the hydroxyl group or to introduce new functionalities. The Williamson ether synthesis is a widely employed method for this transformation. wikipedia.orgmasterorganicchemistry.comjk-sci.comkhanacademy.orglumenlearning.com This reaction involves the deprotonation of the hydroxyl group with a strong base to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide or other suitable electrophile. wikipedia.orgmasterorganicchemistry.comjk-sci.comkhanacademy.org

Table 1: General Conditions for Williamson Ether Synthesis of this compound Derivatives

Reagents Role Typical Examples
This compoundStarting Material-
BaseDeprotonation of the hydroxyl groupSodium hydride (NaH), Potassium carbonate (K2CO3), Sodium hydroxide (B78521) (NaOH)
Alkylating AgentSource of the alkyl groupAlkyl halides (e.g., methyl iodide, ethyl bromide), Alkyl tosylates
SolventReaction MediumDimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile

The choice of base and solvent is crucial for the success of the reaction, with aprotic polar solvents generally favoring the SN2 mechanism. jk-sci.com This method allows for the introduction of a wide range of alkyl and aryl groups onto the oxygen atom.

Esterification: Ester derivatives of this compound are readily synthesized through the reaction of the hydroxyl group with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. chemguide.co.uk The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method for this purpose. masterorganicchemistry.commasterorganicchemistry.com However, for a phenol-like hydroxyl group as in this compound, the reaction with acid chlorides or anhydrides is often more efficient. chemguide.co.uklibretexts.org

The reaction with an acid chloride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. libretexts.org This method is highly versatile and allows for the synthesis of a broad spectrum of ester derivatives with varying steric and electronic properties. Lipase-catalyzed acylation has also been employed for the kinetic resolution of related binaphthyl diols, highlighting the potential for enzymatic methods in the stereoselective synthesis of ester derivatives. tandfonline.com

Table 2: Common Methods for Esterification of this compound

Method Reagents Conditions
Reaction with Acid ChlorideThis compound, Acyl chloride (R-COCl)Base (e.g., pyridine, triethylamine), Anhydrous solvent (e.g., dichloromethane, THF)
Reaction with Acid Anhydride (B1165640)This compound, Acid anhydride ((RCO)2O)Base catalyst (e.g., pyridine, DMAP) or Acid catalyst, Heat
Fischer EsterificationThis compound, Carboxylic acid (R-COOH)Strong acid catalyst (e.g., H2SO4), Heat, Removal of water

Electrophilic Aromatic Substitution on Naphthalene Rings

The naphthalene rings of this compound are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of a variety of substituents directly onto the aromatic core. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the hydroxyl group and the other naphthalene ring.

The hydroxyl group is a strongly activating, ortho, para-directing group. jk-sci.comkhanacademy.orglumenlearning.comtandfonline.com This means it increases the electron density of the aromatic ring it is attached to, particularly at the positions ortho and para to it, making these positions more susceptible to attack by electrophiles. In the case of the 4-hydroxy-1,1'-binaphthyl system, the positions of interest on the hydroxyl-bearing ring are C3 (ortho) and C5 (ortho). The para position is occupied by the other naphthalene ring.

The second naphthalene ring acts as a bulky substituent. Its electronic effect is more complex, but it can be considered as a weakly activating aryl group. The steric hindrance imposed by the binaphthyl linkage plays a significant role in determining the site of substitution.

Considering these factors, electrophilic attack is most likely to occur on the more activated, hydroxyl-bearing naphthalene ring. The probable sites of substitution are the C3 and C5 positions. Steric hindrance from the adjacent naphthalene ring might influence the relative reactivity of these two positions. Substitution on the second, non-hydroxylated naphthalene ring is also possible but would likely require harsher reaction conditions due to its lower activation. The regioselectivity in the electrophilic substitution of the related [1,1'-Binaphthalene]-2,2'-diol (BINOL) has been studied, where substitution often occurs at the 3, 4, 5, and 6-positions depending on the reaction conditions. libretexts.orgrsc.orgorganic-chemistry.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position on Hydroxylated Ring Directing Effect of -OH Steric Hindrance Predicted Reactivity
C3ortho (activating)ModerateFavorable
C5ortho (activating)LowerPotentially more favorable than C3

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

C-H Activation Strategies for Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic compounds, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that often require pre-functionalized substrates. While specific examples of C-H activation applied directly to this compound are not extensively documented in the literature, general strategies developed for naphthalene and other biaryl systems can be considered.

Transition metal-catalyzed C-H activation, often directed by a coordinating group, allows for highly regioselective functionalization. The hydroxyl group in this compound, or a derivative thereof, could potentially act as a directing group, guiding a metal catalyst to activate specific C-H bonds, most likely at the ortho positions (C3 and C5).

Furthermore, non-directed C-H functionalization methods could also be explored. These strategies often rely on the intrinsic electronic and steric properties of the substrate to achieve selectivity. The development of C-H activation methodologies for binaphthyl systems is an active area of research, with potential for creating novel derivatives of this compound with unique substitution patterns.

Exploration of Isomeric Binaphthyl Alcohols and Their Relevance

The isomeric relationship between different binaphthyl alcohols offers a fascinating landscape for exploring the impact of substituent positioning on the properties and applications of these chiral molecules. The most prominent isomers in this context are [1,1'-Binaphthalene]-2,2'-diol (BINOL) and [1,1'-Binaphthalene]-4,4'-diol.

[1,1'-Binaphthalene]-2,2'-diol (BINOL) Analogues

[1,1'-Binaphthalene]-2,2'-diol, commonly known as BINOL, is arguably the most extensively studied and utilized binaphthyl derivative. acs.org Its C2 symmetry and stable axial chirality have made it a cornerstone in asymmetric synthesis, where it serves as a chiral ligand for a vast number of catalytic transformations. wikipedia.orgacs.orgnih.gov

The synthesis of BINOL is typically achieved through the oxidative coupling of 2-naphthol (B1666908), often catalyzed by transition metal salts such as iron(III) chloride or copper(II) salts. masterorganicchemistry.comnih.gov The resulting racemic mixture can be resolved into its enantiomers through various methods, including the formation of diastereomeric derivatives or enzymatic resolution. acs.org

The hydroxyl groups of BINOL are readily functionalized, leading to a vast library of derivatives. masterorganicchemistry.comnih.gov These modifications include etherification, esterification, and phosphorylation, which can fine-tune the steric and electronic properties of the resulting ligands for specific catalytic applications. wikipedia.orgrsc.org For instance, the phosphine-containing derivative, BINAP, is a celebrated ligand in asymmetric hydrogenation and other cross-coupling reactions. wikipedia.orgnih.gov The development of BINOL derivatives continues to be an active area of research, with new analogues being designed for applications in areas such as molecular recognition and the development of chiral materials. acs.orgrsc.orgmdpi.com

[1,1'-Binaphthalene]-4,4'-diol Analogues

While not as extensively studied as BINOL, [1,1'-Binaphthalene]-4,4'-diol and its analogues represent another important class of binaphthyl derivatives. The positioning of the hydroxyl groups at the 4 and 4' positions leads to a different spatial arrangement and electronic distribution compared to BINOL, which can result in unique properties and applications.

The synthesis of the 4,4'-dihydroxy-1,1'-binaphthyl core can be more challenging than that of the 2,2'-isomer. However, synthetic routes have been developed, often involving multi-step sequences. The functionalization of the hydroxyl groups in 4,4'-dihydroxy-1,1'-binaphthyl allows for the creation of a variety of derivatives, including ethers, esters, and coordination complexes. These derivatives have been explored for their potential in areas such as catalysis and materials science, where the specific geometry of the 4,4'-disubstituted binaphthyl scaffold can be advantageous.

Amino-Binaphthyl Analogues (e.g., NOBIN)

2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) is a significant analogue of this compound, incorporating an amino group in place of a hydroxyl group on one of the naphthalene rings. ingentaconnect.com This structural change imparts unique properties to NOBIN, making it a valuable chiral ligand and auxiliary in asymmetric synthesis. ingentaconnect.comacs.org The synthesis of enantiopure NOBIN has been a subject of considerable research, with several effective methods being developed.

One prominent approach involves the asymmetric oxidative cross-coupling of 2-naphthol and 2-naphthylamine. ingentaconnect.comfigshare.com An iron-catalyzed stereoselective reaction has been reported to provide direct access to optically pure (Ra)- and (Sa)-NOBIN derivatives. figshare.com Another strategy for obtaining enantiomerically pure NOBIN is through the optical resolution of its racemic form. ingentaconnect.combenthamdirect.com Furthermore, enantiopure BINOL can be transformed into enantiopure NOBIN, offering an alternative synthetic route. ingentaconnect.combenthamdirect.com

A mild, single-step, and transition-metal-free protocol has also been developed for the synthesis of enantiomerically pure (R)-(+)-NOBIN from (R)-(+)-1,1'-binaphthyl-2,2'-diamine (R-BINAM). acs.org This one-pot conversion proceeds with good yield and without racemization. acs.org

The versatility of NOBIN is further demonstrated by the ease with which it can be transformed into a variety of chiral ligands. These NOBIN-derived ligands have found widespread application in a multitude of asymmetric reactions, including diethyl zinc addition to aldehydes, allylation of aldehydes, and Diels-Alder reactions, among others. ingentaconnect.combenthamdirect.com

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is crucial for their application in asymmetric catalysis and chiral recognition. Two primary strategies are employed to achieve this: chiral resolution of racemic mixtures and direct asymmetric synthesis.

Chiral Resolution Techniques (e.g., enzymatic, diastereomeric salt formation)

Chiral resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This can be achieved through various techniques, with enzymatic resolution and diastereomeric salt formation being particularly effective for binaphthyl derivatives.

Enzymatic Resolution:

Enzymatic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, the hydrolysis of racemic 2,2'-diacetoxy-1,1'-binaphthyl using enzymes like Absidia glauca or Rhizopus arrhizus can yield enantiomerically enriched (S)-2,2'-dihydroxy-1,1'-binaphthyl and unreacted (R)-2,2'-diacetoxy-1,1'-binaphthyl. acs.org Cholesterol esterase has also been successfully employed for the resolution of binaphthols. acs.org

Table 1: Examples of Enzymatic Resolution of Binaphthyl Derivatives
EnzymeSubstrateProductsEnantiomeric Excess (ee)
Absidia glauca(±)-2,2'-diacetoxy-1,1'-binaphthyl(S)-2,2'-dihydroxy-1,1'-binaphthyl and (R)-2,2'-diacetoxy-1,1'-binaphthyl0.90 for (S)-diol, 0.74 for (R)-diacetate acs.org
Rhizopus arrhizus(±)-2,2'-diacetoxy-1,1'-binaphthyl(S)-2,2'-dihydroxy-1,1'-binaphthyl and (R)-2,2'-diacetoxy-1,1'-binaphthylData not specified acs.org
Cholesterol esteraseBinaphtholsEnantiomerically enriched binaphtholsData not specified acs.org

Diastereomeric Salt Formation:

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.org The separated diastereomers can then be converted back to the individual enantiomers. Common chiral resolving agents include tartaric acid and chiral amines like brucine (B1667951) and 1-phenylethylamine. wikipedia.org For the resolution of racemic 1,1'-bi-2-naphthol (B31242), chiral quaternary ammonium (B1175870) salts have been utilized as resolving agents. google.com

Asymmetric Synthetic Approaches

Asymmetric synthesis offers a more direct and often more efficient route to enantiomerically pure compounds by creating the desired stereochemistry during the reaction itself, thus avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org For this compound derivatives, several asymmetric synthetic strategies have been developed.

The asymmetric oxidative coupling of 2-naphthol and its derivatives is a powerful method for the direct synthesis of enantiomerically enriched BINOLs. acs.org This has been achieved using various catalytic systems based on metals such as copper, vanadium, ruthenium, and iron. acs.org These catalysts, typically complexed with chiral ligands, create a chiral environment that directs the coupling reaction to favor the formation of one enantiomer over the other.

Table 2: Metal-Based Catalysts for Asymmetric Oxidative Coupling of 2-Naphthols
MetalTypical Chiral LigandsOutcome
Copper (Cu)Chiral amines, diaminesEnantioselective formation of BINOL derivatives acs.org
Vanadium (V)Chiral Schiff basesHighly enantioselective synthesis of BINOLs acs.org
Ruthenium (Ru)Chiral phosphinesCatalytic asymmetric coupling acs.org
Iron (Fe)Chiral ligandsDirect asymmetric oxidative coupling acs.org

These asymmetric approaches provide a powerful toolkit for accessing a wide range of enantiopure this compound derivatives, which are indispensable in modern asymmetric synthesis. semanticscholar.org

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an unparalleled method for determining the structure of organic molecules in solution. liverpool.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. oregonstate.edu For a molecule like [1,1'-Binaphthalen]-4-ol, with its numerous aromatic protons and distinct carbon environments, NMR is indispensable for unambiguous structural assignment.

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the foundational experiments for structural elucidation. The chemical shift (δ), reported in parts per million (ppm), for each nucleus provides information about its local electronic environment. chemistrysteps.comlibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. pressbooks.pub Due to the molecule's asymmetry, each carbon atom is expected to be chemically non-equivalent, leading to a distinct signal for each. The chemical shifts for carbon nuclei cover a much wider range than for protons, typically 0-220 ppm. oregonstate.edulibretexts.org Aromatic and alkene carbons generally resonate in the 110-150 ppm region. pressbooks.pub The carbon atom bonded to the hydroxyl group (C-4) would be expected to appear at a downfield chemical shift due to the electronegativity of the oxygen atom. youtube.com Quaternary carbons, those without any attached protons, typically show weaker signals. libretexts.org

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are illustrative and would be expected in a non-polar solvent like chloroform-d (B32938) (CDCl₃).

Predicted ¹H NMR Data for this compound (Predicted values based on general chemical shift ranges and substituent effects)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-27.2 - 7.4d
H-36.9 - 7.1d
H-57.8 - 8.0d
H-67.4 - 7.6t
H-77.3 - 7.5t
H-87.9 - 8.1d
H-2'7.5 - 7.7d
H-3'7.3 - 7.5t
H-4'7.9 - 8.1d
H-5'7.8 - 8.0d
H-6'7.4 - 7.6t
H-7'7.3 - 7.5t
H-8'7.9 - 8.1d
4-OH5.0 - 6.0br s

Predicted ¹³C NMR Data for this compound (Predicted values based on general chemical shift ranges and substituent effects)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1132 - 135
C-2126 - 128
C-3115 - 118
C-4152 - 155
C-4a120 - 123
C-5128 - 130
C-6125 - 127
C-7124 - 126
C-8127 - 129
C-8a133 - 136
C-1'134 - 137
C-2'128 - 130
C-3'126 - 128
C-4'125 - 127
C-4a'132 - 135
C-5'127 - 129
C-6'126 - 128
C-7'125 - 127
C-8'128 - 130
C-8a'133 - 136

For complex molecules with overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR techniques are essential for definitive structure elucidation. uvic.ca These experiments plot correlations between nuclei on two frequency axes. researchgate.net

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). researchgate.net In a COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the naphthalene (B1677914) rings, allowing for the tracing of proton connectivity within each aromatic system. For example, a cross-peak would be expected between H-2 and H-3, H-5 and H-6, H-6 and H-7, and H-7 and H-8.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling). vjol.info.vnresearchgate.net This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each CH group in the molecule would produce a single correlation peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). researchgate.netrsc.org This is crucial for connecting different fragments of a molecule and for assigning quaternary carbons. For instance, the proton at the H-5 position would be expected to show an HMBC correlation to the quaternary carbon C-4a, and the proton at H-3 would show a correlation to the C-4 carbon, confirming the position of the hydroxyl group.

Expected 2D NMR Correlations for this compound

ProtonCOSY Correlations (with H)HSQC Correlation (with C)Key HMBC Correlations (with C)
H-2H-3C-2C-3, C-4, C-8a
H-3H-2C-3C-2, C-4a, C-4
H-5H-6C-5C-4, C-6, C-7, C-8a
H-8H-7C-8C-1, C-6, C-7, C-8a

Determining the enantiomeric excess (ee) of a chiral compound is critical in many areas of chemistry. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a convenient method for this analysis. Binaphthyl derivatives, such as (R)- or (S)-BINOL, are themselves effective CSAs. uni-saarland.de When a CSA is added to a solution of a racemic or scalemic mixture of a chiral analyte like this compound, it forms transient diastereomeric complexes through non-covalent interactions, such as hydrogen bonding. uni-saarland.de These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of signals for the two enantiomers in the ¹H NMR spectrum. The integration of these separated signals allows for the direct calculation of the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. rsc.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uab.edunih.gov

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₂₀H₁₄O), the exact mass can be calculated and compared to the experimentally measured mass to confirm the molecular formula.

Elemental Composition and Exact Mass of this compound

ElementNumber of AtomsAtomic MassTotal Mass
Carbon (¹²C)2012.000000240.000000
Hydrogen (¹H)141.00782514.10955
Oxygen (¹⁶O)115.99491515.994915
Total 270.104465

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. uab.edu In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, the presence of the acidic hydroxyl group makes it particularly well-suited for analysis in negative ion mode, where it would be expected to form a prominent [M-H]⁻ ion at m/z 269.0966. By inducing fragmentation of this precursor ion (a technique known as MS/MS or tandem MS), characteristic neutral losses can be observed, providing further structural information. nih.gov Common fragmentation pathways for aromatic compounds can involve the loss of small stable molecules like CO or H₂O.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable tools for elucidating the structural features of molecules. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable information regarding the functional groups, conjugation, and electronic properties of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. wisc.edu The frequencies of these absorptions are characteristic of the specific bonds and functional groups within the molecule. maricopa.edu For this compound, the IR spectrum is expected to display several key absorption bands that confirm its structure.

The most prominent and easily identifiable feature would be the absorption corresponding to the O–H stretching vibration of the hydroxyl group. This typically appears as a broad and intense band in the region of 3200–3650 cm⁻¹. libretexts.orgopenstax.org The broadening of this peak is a result of intermolecular hydrogen bonding in the sample. libretexts.org

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)
Phenolic O–HStretch, H-bonded3200–3650 (broad, strong)
Aromatic C–HStretch3000–3100 (sharp, variable)
Aromatic C=CRing Stretch1400–1600 (variable)
Phenolic C–OStretch1050–1260 (strong)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of UV or visible light, which promotes electrons from a lower energy molecular orbital to a higher one. wikipedia.orguobabylon.edu.iq In molecules like this compound, the most significant electronic transitions are π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. wikipedia.org

The parent compound, 1,1'-binaphthalene (B165201), exhibits strong UV absorptions characteristic of its extended π-conjugated system. nist.gov The introduction of a hydroxyl (–OH) group at the 4-position of one of the naphthalene rings is expected to influence the electronic spectrum. The –OH group is an auxochrome with lone pairs of electrons that can be delocalized into the aromatic ring system. This extension of conjugation typically leads to a bathochromic shift (or red shift), meaning the absorption maxima (λmax) are shifted to longer wavelengths. libretexts.org This occurs because the electron-donating group raises the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap to the lowest unoccupied molecular orbital (LUMO).

The electronic transitions in binaphthyl systems are often complex, with multiple bands corresponding to different π → π* transitions. nist.gov For instance, benzene, a simpler aromatic system, displays three such transitions. wikipedia.org The spectrum of this compound would therefore be expected to show intense absorption bands in the UV region, likely shifted to longer wavelengths compared to unsubstituted 1,1'-binaphthalene.

CompoundExpected Electronic TransitionAnticipated λmax RegionNotes
1,1'-Binaphthalene (reference)π → π~220 nm, ~296 nmRepresents the core chromophore.
This compoundπ → π>220 nm, >296 nmBathochromic shift expected due to the electron-donating –OH group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For axially chiral molecules like this compound, this method provides definitive proof of the solid-state conformation, including the critical dihedral angle between the two naphthalene rings and the nature of intermolecular interactions. nih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed molecular model can be built and refined. nih.gov

Structural ParameterSignificance for this compoundTypical Values in Related Compounds
C1–C1' Dihedral AngleDefines the atropisomeric conformation and degree of axial chirality.~80° – 90°
Intermolecular InteractionsThe –OH group can form hydrogen bonds, influencing crystal packing.O–H···O or O–H···π interactions.
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.Varies depending on packing (e.g., monoclinic, orthorhombic).

Computational Chemistry in Understanding this compound

Computational chemistry provides powerful theoretical tools to investigate molecular properties, structures, and dynamics, offering insights that complement experimental findings.

Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying the electronic structure and properties of molecules. nih.govmdpi.com DFT calculations can accurately predict molecular geometries, energies, reaction mechanisms, and various spectroscopic properties. nih.gov

For this compound, DFT is particularly useful for:

Geometry Optimization: Determining the lowest-energy conformation of the molecule, including the equilibrium dihedral angle between the naphthalene rings.

Electronic Structure Analysis: Calculating the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key factor in determining the molecule's electronic properties and reactivity.

Reactivity Prediction: The distribution of electron density and electrostatic potential can reveal sites susceptible to electrophilic or nucleophilic attack.

Energetics of Rotational Barriers: DFT is used to calculate the energy barrier to rotation around the C1–C1' bond, which corresponds to the barrier for racemization (interconversion between enantiomers). researchgate.net Studies on related 1,1'-binaphthyl derivatives have shown that the preferred pathway for this process is typically an anti transition state. researchgate.netacs.org

A variety of density functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G, 6-311+G) are employed for these calculations, with the choice depending on the desired accuracy and computational cost. acs.orgq-chem.com

DFT ApplicationInformation Obtained for this compoundCommonly Used Functionals/Basis Sets
Geometry OptimizationOptimized bond lengths, bond angles, and dihedral angle.B3LYP/6-31G(d,p)
Frequency CalculationPredicted IR vibrational frequencies; confirmation of minima on potential energy surface.B3LYP/6-31G(d,p)
Frontier Orbital AnalysisHOMO/LUMO energies and distributions, electronic transition properties.PBE0/6-311+G
Transition State SearchStructure and energy of the rotational (racemization) barrier.B3LYP/6-311+G

While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated environment. rsc.org

For this compound, MD simulations can be employed to:

Explore Conformational Space: Analyze the rotational dynamics around the C1–C1' bond in solution, providing a more complete picture of the molecule's flexibility and the populations of different conformers.

Study Solvation: Investigate how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonding between the hydroxyl group and a protic solvent, influence the molecule's conformation and dynamics.

Simulate Intermolecular Interactions: Model the binding of this compound to other molecules, such as biological macromolecules or other chiral selectors, which is crucial for understanding its role in chiral recognition processes. nih.gov

By simulating the molecule's behavior over nanoseconds or longer, MD provides a bridge between the static, gas-phase picture from quantum chemistry and the macroscopic properties observed in experiments.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The precise characterization of complex molecular structures such as this compound heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the unambiguous assignment of signals in intricate spectra can be challenging. Computational chemistry provides powerful tools to predict NMR parameters, offering a valuable complement to experimental data for structural verification and elucidation.

Modern quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become a standard approach for the accurate prediction of NMR chemical shifts. nih.gov The most common methodology involves the Gauge-Including Atomic Orbital (GIAO) method, which effectively addresses the issue of the gauge-dependence of the magnetic vector potential. This combination of DFT and GIAO allows for the calculation of nuclear magnetic shielding tensors for each atom in the molecule.

The typical workflow for predicting the NMR spectrum of this compound would involve several key steps:

Conformational Analysis: The molecule's atropisomeric nature means it exists in stable, non-planar conformations. A thorough search for the lowest energy conformers is performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the most stable conformers at a higher level of theory (e.g., DFT with a suitable basis set like 6-31G(d,p)).

Shielding Tensor Calculation: For each optimized low-energy conformer, the isotropic magnetic shielding constants (σ) are calculated using the GIAO-DFT method.

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The relationship is given by: δ_sample = σ_TMS - σ_sample.

Averaging and Solvent Effects: For molecules with multiple accessible conformations at a given temperature, the final predicted chemical shifts are often a Boltzmann-weighted average of the shifts for each conformer. Furthermore, to enhance accuracy, solvent effects can be incorporated into the calculations using implicit models like the Polarizable Continuum Model (PCM).

Recent advancements have demonstrated that DFT-based predictions can achieve high accuracy, with mean absolute errors for ¹H NMR chemical shifts often falling below 0.2 ppm. d-nb.info While specific computational studies detailing the predicted NMR chemical shifts for this compound are not prevalent in the literature, the methodology described is robust and directly applicable. The table below illustrates the typical format of results from such a computational study, comparing theoretical predictions with hypothetical experimental values.

Table 1. Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound.
Carbon AtomPredicted Chemical Shift (δ, ppm) (GIAO-DFT/B3LYP/6-311+G(d,p))Hypothetical Experimental Shift (δ, ppm)Deviation (Δδ, ppm)
C1133.5133.2+0.3
C1'134.1133.8+0.3
C4154.2153.9+0.3
C4a128.9128.5+0.4
C8'127.8127.6+0.2

Investigation of Racemization Pathways and Energy Barriers

The axial chirality of this compound is a result of hindered rotation (atropisomerism) around the C1-C1' single bond. The stability of its enantiomers is determined by the magnitude of the rotational energy barrier, which dictates the rate of racemization. Computational quantum chemistry serves as an indispensable tool for investigating the pathways of this rotation and quantifying the associated energy barriers.

Studies on the parent 1,1'-binaphthyl system and its derivatives, such as [1,1'-Binaphthalene]-2,2'-diol (BINOL), have established a comprehensive framework for understanding this process. acs.orgnih.gov The racemization of these biaryl compounds proceeds through planar or near-planar transition states. Two primary pathways are typically considered: a syn-pathway, where the two naphthalene rings eclipse each other, and an anti-pathway. usu.edu

Computational investigations using DFT have shown that for 1,1'-binaphthyl derivatives, the racemization predominantly occurs via an anti-pathway, which proceeds through a centrosymmetric transition state (Ci symmetry). researchgate.netnih.gov This pathway is generally lower in energy than the syn-pathway due to reduced steric repulsion.

The primary factor influencing the height of the racemization barrier is the steric hindrance imposed by substituents at the ortho positions (C2, C2', C8, and C8') of the naphthalene rings. nih.gov The hydroxyl group in this compound is not at an ortho position and is therefore expected to have a minimal electronic effect on the barrier height compared to steric factors. acs.org The barrier is largely independent of solvent effects or the electron-donating/withdrawing nature of substituents that are not in sterically hindered positions. acs.orgnih.gov

The activation free energy (ΔG‡) for racemization can be calculated by identifying the transition state structure on the potential energy surface corresponding to the C1-C1' bond rotation. The energy difference between this transition state and the ground state conformation represents the barrier to rotation. For the parent 1,1'-binaphthyl, the computationally predicted racemization barrier is around 23.0 kcal/mol. acs.org For the more sterically hindered [1,1'-Binaphthalene]-2,2'-diol (BINOL), where hydroxyl groups are at the ortho-positions, the barrier is significantly higher, calculated to be around 39.3 kcal/mol. acs.org Given the substitution pattern of this compound, its racemization barrier would be expected to be much closer to that of the unsubstituted 1,1'-binaphthyl.

Table 2. Calculated Racemization Energy Barriers for 1,1'-Binaphthyl Derivatives.
CompoundComputational MethodCalculated Barrier (ΔG‡, kcal/mol)Preferred Pathway
1,1'-BinaphthylB3LYP/6-31G(d,p)23.0 acs.organti-C_i
[1,1'-Binaphthalene]-2,2'-diol (BINOL)B3LYP/6-311+G*39.3 acs.organti-C_i
This compoundNot available in literatureEst. ~23-25Presumed anti-C_i

Applications of 1,1 Binaphthalen 4 Ol and Its Derivatives in Catalysis and Chemical Transformations

Chiral Ligand Design and Asymmetric Catalysis

The success of BINOL and its derivatives in asymmetric catalysis stems from their ability to create a well-defined and rigid chiral environment around a metal center or to act as a chiral scaffold for organocatalysts. The dihedral angle of the binaphthyl system can be modified by introducing substituents at the 3,3' and other positions, which in turn influences the stereochemical outcome of the catalyzed reaction.

Derivatives of [1,1'-Binaphthalen]-4-ol are extensively used as ligands for transition metals such as ruthenium, rhodium, palladium, iridium, and zirconium. These metal-ligand complexes are powerful catalysts for a multitude of asymmetric reactions.

The asymmetric hydrogenation of prochiral olefins, ketones, and imines is a fundamental transformation in organic synthesis, and BINOL-derived phosphine (B1218219) ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are among the most successful ligands for this purpose. Ruthenium(II) complexes of BINAP and its analogues are particularly effective catalysts. researchgate.net For instance, Ru-BINAP catalysts have been shown to be highly effective in the asymmetric hydrogenation of 2-acylaminoacrylic acids, affording N-acyl-(R)-α-amino acids with high optical purity. researchgate.net

Iridium complexes featuring BINOL-derived diphosphonite ligands have also demonstrated high efficacy in the asymmetric hydrogenation of quinolines, achieving enantiomeric excesses (ee) in the range of 73-96%. nih.gov

Table 1: Examples of Asymmetric Hydrogenation using BINOL-Derivative Catalysts

Catalyst/Ligand Substrate Product Enantiomeric Excess (ee) Reference
Ru-BINAP 2-Acylaminoacrylic acids N-Acyl-(R)-α-amino acids 49–95% researchgate.net
Ir-BINOL-derived diphosphonite Quinolines Chiral tetrahydroquinolines 73-96% nih.gov

BINOL-derived catalysts have been successfully employed in asymmetric aldol (B89426) reactions, a powerful method for forming carbon-carbon bonds. Zirconium complexes of vaulted biaryl ligands, such as VANOL and VAPOL (vaulted BINOL derivatives), have shown to be highly effective in the asymmetric imine aldol reaction. These catalysts promote the addition of silyl (B83357) ketene (B1206846) acetals to aryl imines with high enantiomeric induction and excellent yields, often outperforming the analogous BINOL-derived catalysts. sigmaaldrich.com

Organocatalytic direct asymmetric anti-aldol reactions have also been developed using a bifunctional catalyst system composed of a BINOL-derived diamine and a protic acid. This approach allows for the synthesis of anti-aldol products with high levels of enantioselectivity in aqueous media. researchgate.net

Table 2: Performance of BINOL-Derivative Catalysts in Asymmetric Aldol Reactions

Catalyst Reactants Product Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Zr-VANOL Silyl ketene acetal (B89532) + Aryl imine β-amino ester Not specified High sigmaaldrich.com
Zr-VAPOL Silyl ketene acetal + Aryl imine β-amino ester Not specified High sigmaaldrich.com

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Catalysts generated from Et2AlCl and vaulted biaryl ligands like VAPOL have proven to be highly effective for the asymmetric Diels-Alder reaction between acrolein and cyclopentadiene. sigmaaldrich.com These catalysts lead to high conversions and excellent stereoselectivities for the exo isomer with very high optical purity. In contrast, the analogous BINOL-derived catalyst provided the product in high yield but with significantly lower enantiomeric excess (13–41%). sigmaaldrich.com

Table 3: Comparison of VAPOL and BINOL in Asymmetric Diels-Alder Reaction

Ligand Dienophile Diene Product Isomer Enantiomeric Excess (ee) Reference
VAPOL Acrolein Cyclopentadiene exo High sigmaaldrich.com

Asymmetric Allylic Alkylations: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C, C-N, and C-O bonds. acs.org BINOL-based phosphoramidite (B1245037) ligands have been developed for this transformation. For example, a nonsymmetric binaphthol-based phosphoramidite ligand was successfully applied in the allylic alkylation of cinnamyl acetate (B1210297) derivatives with 1,3-diketones, achieving enantiomeric excess values up to 94%. nih.gov Another innovative approach involves an achiral cationic ammonium-phosphine hybrid ligand paired with a chiral binaphtholate anion, which provided high enantioselectivities (up to 97% ee) in the allylic alkylation of cinnamyl-type carbonates with α-nitrocarboxylates. acs.orgnih.gov

C-H Functionalization: The direct functionalization of C-H bonds is a rapidly developing area of organic synthesis. A novel class of ligands, NOBINAc, which combines the axial chirality of a binaphthyl scaffold with the coordination properties of mono-N-protected amino acids, has been developed for palladium-catalyzed asymmetric C-H activations. researchgate.netnih.gov These ligands have enabled the synthesis of enantioenriched 2-benzazepines through a formal (5 + 2) cycloaddition between homobenzyltriflamides and allenes with high enantioselectivities. researchgate.net For instance, the reaction of a nonadiene (B8540087) with a benzylamide precursor yielded the corresponding benzazepine adduct in 89% yield with 97% ee. nih.gov

Table 4: Enantioselective Transformations with BINOL-Derivative Catalysts

Reaction Type Catalyst/Ligand Substrates Product Enantiomeric Excess (ee) Reference
Allylic Alkylation Pd / Nonsymmetric binaphthol-based phosphoramidite Cinnamyl acetate + 1,3-diketone Alkylated diketone up to 94% nih.gov
Allylic Alkylation Pd / Achiral ammonium-phosphine + Chiral binaphtholate anion Cinnamyl-type carbonate + α-nitrocarboxylate Alkylated nitrocarboxylate up to 97% acs.orgnih.gov

Beyond their role as ligands for metals, this compound derivatives have been successfully employed as scaffolds for organocatalysts and in phase-transfer catalysis.

Organocatalysis: BINOL-derived structures are integral to the design of various organocatalysts. For instance, highly enantioselective intramolecular aldol condensations for the synthesis of binaphthyls have been achieved using (S)-pyrrolidinyl-tetrazole as a catalyst. mdpi.com Furthermore, L-proline diamides derived from optically active 1,1'-binaphthyl-2,2'-diamines have been synthesized and evaluated as organocatalysts in direct asymmetric aldol reactions, with bis(prolinamides) showing higher catalytic abilities. researchgate.net

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts derived from BINOL are effective phase-transfer catalysts. These catalysts have been used for the enantioselective alkylation of glycine (B1666218) derivatives to produce a variety of cyclic and acyclic chiral α-amino acids with high enantioselectivities. researchgate.net Binaphthyl-modified chiral quaternary ammonium salts have also been employed in the kinetic resolution of axially chiral 2-amino-1,1'-biaryl compounds through N-allylation under phase-transfer conditions. researchgate.net The design of these catalysts, including the substituents at the 4,4',6,6'-positions of the binaphthyl rings, has been shown to be crucial for their catalytic efficiency. researchgate.net

Metal-Catalyzed Asymmetric Reactions

Role in Molecular Recognition and Sensing

The axially chiral backbone of this compound and its derivatives, particularly the more extensively studied [1,1'-Bi-2-naphthol] (BINOL), provides a unique and sterically defined three-dimensional scaffold. This structural feature is fundamental to its significant role in molecular recognition and the development of advanced sensing technologies. The stable chirality and the presence of functional groups that can engage in specific intermolecular interactions make it an excellent building block for creating highly selective receptors and probes.

Design of Chiral Receptors for Enantiomeric Discrimination

The design of synthetic chiral receptors capable of distinguishing between enantiomers is a primary objective in supramolecular chemistry, with applications ranging from separation science to biological sensing. The rigid C2-symmetric structure of the binaphthyl skeleton is ideally suited for this purpose, allowing for the creation of pre-organized cavities that preferentially bind one enantiomer of a guest molecule over the other.

Researchers have successfully designed and synthesized a variety of receptors based on the 1,1'-binaphthyl framework. These receptors often incorporate specific hydrogen-bonding sites or other interaction points to achieve high levels of enantioselectivity. For instance, optically active 1,1'-binaphthyl-derived receptors featuring N-(pyridine-2,6-diyl)acetamide hydrogen-bonding sites have been developed for the enantioselective complexation of N-carbobenzyloxy (Cbz)-protected amino acids like aspartic acid and glutamic acid. rsc.org The discrimination mechanism relies on the formation of two distinct hydrogen-bonding arrays between the receptor and the guest's carboxylic acid groups, supplemented by other secondary interactions. rsc.org

The effectiveness of these receptors is often enhanced by modifying the binaphthyl structure to reduce conformational flexibility. By creating bridged or macrocyclic structures, the conformational homogeneity of the receptor is enforced, which can significantly improve its chiral recognition capabilities. rsc.org Studies combining chromatography, spectroscopy (¹H and ¹³C NMR), and molecular modeling have been employed to elucidate the precise mechanisms of chiral discrimination, confirming the formation of structured host-guest complexes. nih.govnih.gov

Table 1: Examples of Binaphthyl-Based Chiral Receptors

Receptor Type Target Analyte Key Interactions Reference
Binaphthyl with Pyridine-acetamide Arms N-Cbz-protected Aspartic and Glutamic Acid Hydrogen Bonding rsc.org
Binaphthyl-Bridged Bisporphyrins Chiral Diamines (e.g., DACH) Dual Zn-N Coordination nih.gov

Fluorescent Probes for Chiral Analytes

The inherent fluorescence of the naphthalene (B1677914) moiety makes the this compound scaffold an excellent platform for the development of chiral fluorescent sensors. These sensors operate by translating a chiral recognition event into a measurable change in fluorescence intensity, wavelength, or polarization. This approach offers high sensitivity and the potential for real-time analysis of enantiomeric compositions.

A common strategy involves designing a sensor where the fluorescence is quenched in its free state, often through a photoinduced electron transfer (PET) mechanism involving nearby amine groups. Upon binding with a chiral analyte, this PET process can be suppressed, leading to a "turn-on" fluorescence response. nih.gov The magnitude of this fluorescence enhancement often differs significantly between the two enantiomers of the analyte, allowing for their discrimination.

For example, a cyclohexane-1,2-diamine-based bisbinaphthyl macrocycle has been shown to be a highly effective sensor for α-hydroxycarboxylic acids and N-protected amino acids. It exhibited over an 80-fold fluorescence enhancement when interacting with one enantiomer of hexahydromandelic acid compared to its counterpart. nih.gov Similarly, novel fluorescent probes based on 2,2′-Diamino-1,1′-binaphthalene (BINAM) have been synthesized for the specific recognition of L-lysine, achieving an enantiomeric fluorescence enhancement ratio as high as 15.29. mdpi.com

Polymer-based sensors have also been developed. A chiral binaphthalene-based fluorescent polymer demonstrated excellent enantioselective recognition for phenylalaninol, with an enantiomeric fluorescence difference ratio of 8.99. nih.govresearchgate.net A notable feature of this polymer was its ability to produce a bright blue fluorescence color change visible to the naked eye under a UV lamp upon binding with the target enantiomer. nih.govresearchgate.net

Table 2: Performance of Binaphthyl-Based Fluorescent Probes

Probe Type Target Analyte Enantiomeric Fluorescence Ratio (ef) Detection Method Reference
BINAM-based Probe L-Lysine 15.29 Fluorescence Enhancement mdpi.com
Chiral Polymer P-1 (D)-Phenylalaninol 8.99 "Turn-on" Fluorescence nih.govresearchgate.net

Contributions to Advanced Materials Science

The unique optical and chiral properties of the this compound unit have been harnessed to create novel materials with applications in polymer science, electronics, and photonics. By incorporating this chiral building block into larger molecular architectures, scientists can impart specific functions and responsiveness to the resulting materials.

Chiral Polymers and Oligomers

The polymerization of this compound derivatives allows for the creation of chiral polymers and oligomers with well-defined structures and properties. These materials extend the principles of chiral recognition and sensing from single molecules to macromolecular systems.

A series of well-defined, enantiopure 1,1'-binaphthyl-based oligomers, ranging from quaternaphthol to decanaphthol, have been synthesized. nih.gov Studies of these oligonaphthols revealed that as the chain length increases, the fluorescence intensity is significantly enhanced, becoming almost two orders of magnitude higher than that of the monomeric BINOL. nih.gov This property makes them promising candidates for constructing highly sensitive chiral sensory materials.

Furthermore, chiral organic fluorescent polysulfate materials have been synthesized by incorporating asymmetric BINOL molecules into a polysulfate backbone. mdpi.com The introduction of the chiral binaphthol unit disrupts the local crystallization of the polymer, rendering it amorphous and allowing for the fabrication of transparent, fluorescent films with good luminescence characteristics. mdpi.com These materials demonstrate the potential for creating solid-state chiral sensors and optical devices.

Optically Active Electronic and Photonic Materials

The field of photonics, which uses photons to transmit information, stands to benefit from materials with tailored optical properties. Chiral binaphthol derivatives are attractive candidates for these applications due to their stable chiral conformation, C2-symmetry, and tunable optoelectronic properties. nwpu.edu.cn

These molecules have been investigated for use in organic light-emitting diodes (OLEDs) and for their nonlinear optical (NLO) properties. The performance of these materials can be adjusted by modifying the binaphthyl structure, for example, by changing the conformation and conjugation of the twisted π-system. nwpu.edu.cn

Recent research has focused on using chiral binaphthalene building blocks to create self-assembled nanoscale emitters of circularly polarized light (CPL). By attaching biuret (B89757) hydrogen-bonding sites to chiral binaphthyl-based chromophores, researchers induced the spontaneous formation of sub-micron-sized, vesicle-like aggregates. mdpi.com These self-assembled structures exhibit strong chiroptical properties, including circularly polarized absorption and, in some cases, circularly polarized emission, making them relevant for advanced display technologies and quantum information science. mdpi.com

Table of Mentioned Compounds

Compound Name Abbreviation / Trivial Name
This compound -
[1,1'-Bi-2-naphthol] BINOL
2,2′-Diamino-1,1′-binaphthalene BINAM
N-carbobenzyloxy Aspartic Acid N-Cbz-Asp
N-carbobenzyloxy Glutamic Acid N-Cbz-Glu
Phenylalaninol -
Lysine -
Mandelic Acid -

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of enantiomerically pure BINOL derivatives is a cornerstone of asymmetric catalysis. Future research will likely focus on developing more efficient and selective methods for the synthesis of monosubstituted BINOLs like [1,1'-Binaphthalen]-4-ol. Current methods often rely on the regioselective substitution of BINOL, which can be a complex process to control. nih.govacs.org

Key areas for development include:

Direct Asymmetric Synthesis: Moving beyond the resolution of racemic mixtures, direct asymmetric synthesis of this compound would be a significant advancement. This could involve asymmetric oxidative coupling of appropriately substituted naphthols.

Transition Metal-Catalyzed C-H Functionalization: The use of transition metal catalysts to directly functionalize the C-H bonds of the BINOL core offers a highly atom-economical route to derivatives like this compound. nih.govacs.org Research in this area will aim to achieve high regioselectivity for the 4-position.

Enzymatic Resolutions: Enzymatic methods, such as the hydrolysis of diesters, have proven effective for the resolution of BINOL and could be further optimized for monosubstituted derivatives. mdpi.com

Table 1: Comparison of Synthetic Strategies for BINOL Derivatives

Synthetic MethodAdvantagesChallengesRepresentative Yields (for general BINOL derivatives)
Asymmetric Oxidative CouplingDirect access to enantiopure productControl of regioselectivity for unsymmetrical productsUp to 87%
Regioselective SubstitutionVersatile for introducing various functional groupsCan require multiple steps and protecting groupsVaries widely based on substituent
Enzymatic Kinetic ResolutionHigh enantioselectivityOften limited to specific substratesGood to excellent

Note: The yields are representative for the synthesis of various BINOL derivatives and not specific to this compound due to lack of specific literature data. mdpi.com

Design of Next-Generation Chiral Catalysts Based on this compound Scaffold

The BINOL framework is a privileged structure in asymmetric catalysis. sigmaaldrich.comworldscientific.com The monosubstituted nature of this compound provides a unique platform for designing a new generation of chiral catalysts with fine-tuned steric and electronic properties. The hydroxyl group at the 4-position can be further functionalized to introduce additional coordinating sites or to modulate the catalyst's solubility and stability.

Future research in this area will likely explore:

Bifunctional Catalysis: The hydroxyl group can be used as a handle to introduce a second catalytic moiety, leading to bifunctional catalysts that can activate both the electrophile and the nucleophile in a reaction.

Immobilized Catalysts: Attaching the this compound scaffold to solid supports, such as polymers or silica (B1680970) gel, will lead to the development of recyclable heterogeneous catalysts, enhancing the sustainability of catalytic processes. Chiral porous polymers incorporating BINOL units have already shown promise in this regard. nih.govcsic.es

Organocatalysts: Derivatives of this compound, such as chiral phosphoric acids, are expected to be highly effective organocatalysts for a wide range of asymmetric transformations. researchgate.net

Table 2: Potential Asymmetric Reactions Catalyzed by this compound Derivatives

Reaction TypePotential SubstratesExpected Outcome
Diels-Alder ReactionDienes and dienophilesEnantioselective formation of cyclic compounds
Aldol (B89426) ReactionAldehydes and ketonesEnantioselective synthesis of β-hydroxy carbonyl compounds
Michael AdditionEnones and nucleophilesEnantioselective formation of carbon-carbon bonds
Asymmetric ReductionsKetones and iminesEnantioselective synthesis of chiral alcohols and amines

Exploration of this compound in Supramolecular Chemistry and Nanotechnology

The rigid and chiral structure of this compound makes it an excellent building block for the construction of complex supramolecular architectures and nanomaterials. researchgate.net The hydroxyl group can participate in hydrogen bonding, directing the self-assembly of molecules into well-defined structures.

Emerging applications in this field include:

Chiral Recognition and Sensing: Supramolecular hosts based on this compound can be designed for the enantioselective recognition of chiral guest molecules. This has applications in chiral sensing and separation. Chiral BINOL-based supramolecular gels have already demonstrated the ability for enantioselective recognition. rsc.org

Chiral Nanomaterials: Incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other nanomaterials can impart chirality to these materials, leading to novel optical and electronic properties. nih.govmdpi.com

Molecular Switches: The conformation of the binaphthyl unit can be controlled by external stimuli, making this compound derivatives potential candidates for the development of molecular switches with chiroptical properties. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for the rational design of catalysts and functional molecules. mdpi.com Advanced computational modeling will play a crucial role in predicting the properties and performance of this compound and its derivatives, thereby accelerating the discovery of new applications.

Future computational studies will focus on:

Predicting Catalyst Performance: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states of catalytic reactions, allowing for the prediction of enantioselectivity. uq.edu.auacs.orgnih.gov This will guide the design of more effective catalysts based on the this compound scaffold.

Understanding Supramolecular Interactions: Molecular dynamics simulations can provide insights into the self-assembly behavior of this compound and its interactions with guest molecules, aiding in the design of novel supramolecular systems.

Screening of Virtual Libraries: High-throughput computational screening of virtual libraries of this compound derivatives can rapidly identify candidates with desired properties for specific applications, reducing the need for extensive experimental work. nih.gov

Table 3: Representative Calculated Energy Differences for Transition States in a BINOL-Phosphoric Acid Catalyzed Reaction

Computational Method∆∆E‡ (kcal/mol)Predicted Enantiomeric Excess (%)
M06-2X/6-311+G(d,p)0.5-
M06-2X/def2-TZVPP-1.3-
B97-D/6-311+G(d,p)2.0-
ωB97X-D/6-311+G(d,p)0.8-

Note: This data is for a Nazarov cyclization catalyzed by a BINOL dithiophosphoric acid and illustrates the sensitivity of computational predictions to the chosen method. The enantiomeric excess (ee) predictions varied widely in the original study. This highlights the challenges and the need for further refinement in computational models. uq.edu.au

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry are increasingly guiding the development of new chemical processes. The integration of this compound-based catalysts with flow chemistry represents a promising avenue for developing more sustainable and efficient synthetic methods. polimi.it

Future research will aim to:

Develop Continuous Flow Processes: Designing continuous flow reactors for the synthesis of this compound and its use in catalytic reactions will offer advantages such as improved heat and mass transfer, enhanced safety, and easier scale-up. acs.org

Recyclable Catalytic Systems: The immobilization of this compound catalysts on solid supports is particularly well-suited for flow chemistry, allowing for the easy separation and reuse of the catalyst. chemrxiv.org

Process Intensification: Flow chemistry can enable the use of higher temperatures and pressures, potentially leading to faster reaction rates and higher yields, further contributing to the efficiency and sustainability of chemical processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,1'-Binaphthalen]-4-ol, and how can reaction conditions be optimized for higher yields?

  • Methodology : The Buchwald-Hartwig coupling reaction is widely used to synthesize binaphthol derivatives. For example, triflate intermediates (e.g., (R)-2'-Methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate) can be coupled with phosphine ligands to introduce chirality . Optimization includes adjusting palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), and reaction temperature (80–120°C) to improve yields. Solvent choice (e.g., toluene or DMF) and stoichiometry of reagents (1:1.2 ratio of binaphthol to triflate) are critical for minimizing side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assigning peaks for aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (δ 5.5–6.0 ppm) confirms substitution patterns. For example, triflate derivatives show distinct ¹⁹F NMR signals at δ -75 to -80 ppm .
  • X-ray crystallography : Resolves absolute configuration and inter-naphthalene dihedral angles (e.g., 70–90° for chiral binaphthols) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 454.50 for C₃₂H₂₃OP) and fragmentation patterns .

Q. How can researchers functionalize this compound to create ligands for catalysis?

  • Methodology : Phosphine ligands are synthesized via phosphorylation at the 2-position. For instance, reacting (R)-2'-hydroxy-[1,1'-binaphthalen]-2-ol with chlorodiphenylphosphine in the presence of a base (e.g., NEt₃) yields (R)-2-diphenylphosphino-2'-hydroxy-1,1'-binaphthyl. Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what factors influence enantiomeric excess (ee)?

  • Methodology : Asymmetric Suzuki-Miyaura coupling with chiral palladium catalysts (e.g., (S)-BINAP-Pd) enables enantioselective synthesis. Key factors include:

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL derivatives to induce axial chirality .
  • Temperature control : Lower temperatures (0–25°C) reduce racemization.
  • Additives : Silver salts (e.g., Ag₂O) improve catalyst turnover . Reported ee values exceed 95% for optimized protocols .

Q. What strategies address contradictions in catalytic performance when using this compound-based ligands?

  • Methodology : Discrepancies in turnover frequency (TOF) or selectivity may arise from:

  • Ligand purity : Trace impurities (e.g., residual solvents) can poison catalysts. Purity is verified via HPLC (≥99%) .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance ligand-metal coordination vs. nonpolar solvents.
  • Substrate scope : Steric hindrance in bulky substrates requires ligand tuning (e.g., introducing electron-withdrawing groups) .

Q. How can this compound derivatives be applied in asymmetric C–N cross-coupling reactions?

  • Methodology : Chiral palladium-phosphane precatalysts derived from binaphthols facilitate enantioselective couplings. For example:

  • Precatalyst synthesis : React (R)-2-diphenylphosphino-2'-hydroxybinaphthyl with PdCl₂ to form a Pd(0) complex .
  • Reaction design : Coupling aryl halides with amines under mild conditions (50°C, 12h) achieves >90% yield and 85% ee. Key parameters include base choice (Cs₂CO₃) and ligand-to-metal ratio (2:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.